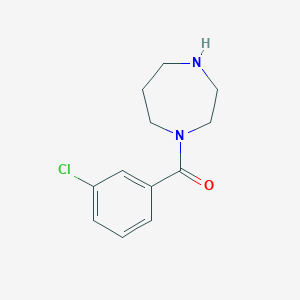

1-(3-Chlorobenzoyl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOVIVQFRVLEID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro Biological Activity Profiling of 1 3 Chlorobenzoyl 1,4 Diazepane and Structural Analogs

Enzymatic Inhibition Studies

The 1,4-diazepane scaffold has been identified as a promising backbone for the development of potent enzyme inhibitors, targeting critical proteins in viral replication and cellular signaling pathways.

SARS-CoV-2 Main Protease (Mpro) Inhibition by Diazepane Derivatives

The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication and transcription, making it a prime target for antiviral drug development. nih.govresearchgate.net Research into compounds that can inhibit Mpro has identified benzodiazepine (B76468) derivatives as a new class of Mpro inhibitors. nih.gov These compounds are structurally related to 1,4-diazepanes.

Structure-activity relationship (SAR) studies have led to the discovery of potent inhibitors, such as methyl 10-(2-chloroacetyl)-1-oxo-11-(4-(trifluoromethyl)phenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] researchgate.netacs.org-diazepine-7-carboxylate, which demonstrates an IC₅₀ value of 0.180 ± 0.004 μM. nih.gov X-ray crystallography has confirmed that such derivatives can covalently bind to the Mpro active site. nih.gov While specific studies on 1-(3-Chlorobenzoyl)-1,4-diazepane are not detailed, the general efficacy of the broader benzodiazepine and diazepine (B8756704) class suggests the potential of this scaffold for Mpro inhibition. nih.govresearchgate.net The development of these inhibitors is a promising avenue for creating new small-molecule therapeutics against SARS-CoV-2. researchgate.net

Farnesyltransferase Inhibition by 1,4-Diazepane Scaffolds

The 1,4-diazepane scaffold has been successfully utilized to develop a novel class of potent farnesyltransferase (FTase) inhibitors, with some compounds exhibiting potencies in the low nanomolar range. acs.orgnih.gov Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins, which are frequently mutated in cancer, making FTase a significant target for anticancer drug discovery. nih.gov

A series of thirty-one compounds based on the 1,4-diazepane scaffold were synthesized and most showed nanomolar affinity for the FTase enzyme. acs.org These compounds were found to block the growth of hormone-resistant prostate cancer cell lines, DU145 and PC3. acs.orgnih.gov Further investigation into the cellular effects of the more potent inhibitors revealed a disorganization of tubulin in PC3 cells, indicating a potential mechanism beyond simple FTase inhibition. acs.orgnih.gov Structure-activity relationship studies highlighted that lipophilicity, influenced by substitutions on the diazepane ring, is crucial for membrane penetration and subsequent cell proliferation inhibition. acs.org

Receptor Ligand Binding and Functional Assays

The versatility of the 1,4-diazepane structure extends to its ability to interact with various receptors in the central nervous system, demonstrating potential for the treatment of a range of neurological and psychiatric disorders.

Dopamine (B1211576) D4 Receptor Ligand Characterization

The dopamine D4 receptor (D4R) is a G protein-coupled receptor primarily expressed in the prefrontal cortex and hippocampus, regions associated with cognition, attention, and decision-making. nih.gov This localization distinguishes it from other D2-like receptors that are concentrated in areas linked to motor control, making D4R a target for treating neuropsychiatric conditions with potentially fewer side effects. nih.gov

While the atypical antipsychotic clozapine (B1669256) shows a high affinity for the D4 receptor, the development of new, more selective D4R ligands is an active area of research. nih.govnih.gov The 1,4-diazepane scaffold is being explored for its potential to yield such selective ligands. nih.gov Research into related structures has produced novel D4R-selective compounds with a range of agonist and antagonist profiles. nih.gov These studies are crucial for understanding the structure-activity relationships that determine the efficacy of ligands at D2-like receptors and for the targeted discovery of drugs for conditions like Alzheimer's disease and substance use disorders. nih.gov

Alpha-5 Gamma-Aminobutyric Acid Type A Receptor (α5 GABAAR) Selective Ligand Studies

The GABAA receptor family is a major target for drugs treating anxiety, sleep disorders, and seizures. nih.govwikipedia.org The specific properties of these drugs are determined by the subtype of the GABAA receptor they target, with the α-subunit being a critical determinant for the benzodiazepine binding site. nih.gov There is significant interest in developing ligands that are selective for α5-containing GABAA receptors (α5 GABAARs). nih.govnih.gov

Research has shown that derivatives of imidazobenzodiazepine can exhibit high selectivity for α5β3γ2 over other GABAA receptor subtypes. For instance, the derivative SH53d-acid shows over 40-fold affinity selectivity and acts as a positive modulator. nih.gov This selectivity is driven by interactions with the loop C of the GABAA receptor α-subunit. nih.gov Although direct studies on this compound are not specified, the established activity of related benzodiazepine and imidazobenzodiazepine structures suggests the potential for diazepane-based compounds to be developed as selective α5 GABAAR ligands. nih.govnih.gov

Exploration of Other Relevant Receptor Interactions

The therapeutic potential of the 1,4-diazepane scaffold is not limited to the aforementioned targets. Studies have revealed interactions with other significant receptor systems.

Orexin (B13118510) Receptors: A dual orexin receptor antagonist (OX₁R/OX₂R) based on a 1,4-diazepane scaffold has been discovered. nih.gov Antagonism of the orexin system is a novel approach for treating insomnia. In animal models, oral administration of this antagonist led to a decrease in wakefulness and an increase in both REM and non-REM sleep. nih.gov

Sigma Receptors: A series of diazepane-containing derivatives have been synthesized and evaluated as sigma receptor (σR) ligands. nih.gov The benzofuran (B130515) derivative 2c, in particular, showed high affinity for the σ1R subtype, low cytotoxicity, and potent antioxidant activity. Molecular dynamics simulations confirmed a strong interaction of this compound with the active site of the receptor. nih.gov Ligands for sigma receptors have potential applications as antipsychotics and neuroprotective agents. nih.gov

Cell-Based Biological Assessments

The biological significance of the 1,4-diazepane scaffold is well-documented, with derivatives exhibiting a wide array of pharmacological activities. benthamscience.com This class of compounds, including the fused-ring benzodiazepines, has been a cornerstone in medicinal chemistry, leading to the development of agents with anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. mdpi.comnih.gov The functionalization of the diazepine ring, such as the introduction of a chlorobenzoyl group, is a key strategy for modulating these biological effects.

While direct experimental data on the antiproliferative activity of this compound from screens such as the National Cancer Institute's 60-cell line panel (NCI-60) is not publicly available, the broader class of 1,4-diazepine and its fused analogs, 1,4-benzodiazepines, have been investigated for anticancer potential. uni.lucancer.govcancer.gov The NCI-60 screen is a pivotal tool in early-stage drug discovery, assessing the ability of compounds to inhibit growth or kill 60 different human tumor cell lines across nine cancer types, including prostate cancer. nih.govnih.gov

Structural analogs like dibenzodiazepines have shown potent inhibitory activity against various pathogens, and other 1,4-benzodiazepine (B1214927) derivatives have demonstrated antitumor properties. nih.govnih.gov For instance, certain triterpenes isolated from Ruyschia phylladenia have shown cytotoxic effects on human tumor cell lines. frontiersin.org Although these are structurally distinct, they highlight the ongoing search for novel anticancer agents among diverse chemical scaffolds. The evaluation of this compound in such assays would be necessary to determine its specific activity profile.

Table 1: Representative Antiproliferative Activity of Structural Analogs (Note: Data for the specific compound this compound is not available. This table is illustrative of data for analogous compounds.)

| Compound Class | Specific Analog | Cell Line | Activity Metric (e.g., IC50) | Reference |

|---|---|---|---|---|

| Dibenzodiazepine | SW33 | Intracellular S. typhimurium infected Macrophages | Potent inhibitory activity | nih.gov |

| 1,4-Benzodiazepine | Anthramycin | Various | Antitumor activity noted | nih.gov |

| Triterpene | Lupeol, Betulinic Acid | MCF-7, MDA-MB-231 | Cytotoxic | frontiersin.orgfrontiersin.org |

The 1,4-diazepine core is recognized for its potential antimicrobial properties, with studies indicating that various derivatives possess antibacterial and antifungal activities. benthamscience.com Investigations into related structures further support this potential. For example, newly synthesized dibenzodiazepine derivatives have demonstrated potent antibacterial effects against intracellular, multidrug-resistant bacteria such as S. typhimurium, Salmonella typhi, Yersinia enterocolitica, and Listeria monocytogenes. nih.gov One particular derivative, SW33, was notable for its broad-spectrum activity against these intracellular pathogens without exhibiting direct bactericidal effects in culture medium, suggesting a mechanism that may target host factors or bacterial virulence. nih.gov

While specific antimicrobial screening data for this compound is not found in the reviewed literature, the established activity of its structural analogs provides a strong rationale for its evaluation against a panel of pathogenic microbes.

Table 2: Representative Antimicrobial Activity of Structural Analogs

| Compound Class | Specific Analog | Pathogen | Observed Effect | Reference |

|---|---|---|---|---|

| Dibenzodiazepine | SW33 | Intracellular S. typhimurium | Potent inhibitory activity | nih.gov |

| Dibenzodiazepine | SW33 | Intracellular Listeria monocytogenes | Effective | nih.gov |

| 1,4-Diazepine Derivative | General | Various Bacteria & Fungi | Antibacterial and antifungal activity | benthamscience.com |

The 1,4-diazepine framework is famously the core of the benzodiazepine class of drugs, many of which are potent anticonvulsants. nih.govwikipedia.org The anticonvulsant effects of these compounds are well-established, with extensive research into their structure-activity relationships. nih.govnih.gov Studies on various 1,4-benzodiazepine derivatives show that substitutions on the heterocyclic and fused aromatic rings significantly influence activity. For instance, the presence of an electron-withdrawing group, such as a chloro or nitro group, at position 7 of the benzodiazepine structure is often crucial for potent anticonvulsant activity. nih.govimperfectpharmacy.in

Specifically, diazepam (Valium), which features a 7-chloro substituent, is a well-known anxiolytic with anticonvulsant properties used to treat seizures. wikipedia.orgresearchgate.net The anticonvulsant action of benzodiazepines is generally attributed to their ability to modulate GABA-A receptors. mdpi.com Given that this compound features a chlorophenyl moiety, it is plausible that it could exhibit anticonvulsant effects, although this requires experimental verification.

Table 3: Anticonvulsant Activity of Representative 1,4-Benzodiazepine Analogs

| Compound | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Diazepam | Various (e.g., amygdaloid-kindled seizures) | Effective anticonvulsant, depresses seizure stage and afterdischarge duration. | wikipedia.orgnih.gov |

| Clonazepam | DBA/2 mice (sound-induced seizures) | High anticonvulsant potency. | nih.gov |

| Nitrazepam | Amygdaloid-kindled seizures | Potent antiepileptic activity, more so than chloro-substituted analogs in this model. | nih.gov |

Derivatives of the diazepine scaffold have been explored for their potential anti-inflammatory and analgesic activities. nih.gov Research on structurally related diazepino[1,2-a]benzimidazole derivatives has shown that these compounds can exhibit significant analgesic effects. mdpi.com In one study, a chlorobenzyl derivative within this class was identified as one of the most active compounds, demonstrating the potential contribution of the chlorophenyl group to this activity. mdpi.com The broader family of 1,5-benzodiazepines has also been associated with anti-inflammatory and analgesic properties. nih.gov

While direct studies on the anti-inflammatory and analgesic profile of this compound are not available, the positive results from these closely related analogs suggest that it may be a worthwhile candidate for investigation in relevant in vitro and in vivo models, such as carrageenan-induced paw edema for inflammation or the formalin test for analgesia. nih.gov

Table 4: Analgesic Activity of Representative Diazepine Analogs

| Compound Class | Specific Analog | Assay | Observed Activity | Reference |

|---|---|---|---|---|

| Diazepino[1,2-a]benzimidazole | Chlorobenzyl derivative 2a | Anxiolytic and Analgesic models | Identified as one of the most active compounds. | mdpi.com |

| 1,5-Benzodiazepine | General | Various | Reported analgesic and anti-inflammatory activity. | nih.gov |

Exploration of Molecular Mechanisms of Action (In Vitro)

Understanding the molecular targets through which a compound exerts its effects is critical for drug development. For diazepine derivatives, the primary mechanism is often related to the central nervous system, but other targets are also possible.

There is no evidence in the reviewed scientific literature to suggest that this compound or its close structural analogs, such as benzodiazepines, act via the induction of tubulin disorganization. This mechanism of action, which disrupts the cellular cytoskeleton and arrests cell division, is characteristic of several successful anticancer drugs.

While other classes of nitrogen-containing heterocyclic compounds have been investigated as tubulin polymerization inhibitors, such as certain benzimidazole (B57391) derivatives, this activity has not been associated with the 1,4-diazepane scaffold. nih.gov For example, a study on benzimidazole carboxamide derivatives identified compounds that inhibited tubulin polymerization with IC50 values in the low micromolar range and arrested the cell cycle in the G2/M phase. nih.gov However, it is important to note that benzimidazoles are structurally distinct from 1,4-diazepanes. Therefore, any hypothesis that this compound might interact with tubulin would be purely speculative and would require direct experimental validation through assays such as in vitro tubulin polymerization inhibition or immunofluorescence studies of the microtubule network in treated cells.

Table 5: Tubulin Polymerization Inhibition by Other Heterocyclic Compounds (Note: This data is for a different class of compounds and is provided for context on the mechanism.)

| Compound Class | Specific Analog | Mechanism | Activity (IC50) | Reference |

|---|---|---|---|---|

| Benzimidazole Carboxamide | Compound 7n | Tubulin Polymerization Inhibition | 5.05 ± 0.13 µM | nih.gov |

Interactions with Human DNA Ligase (hLig1)

Extensive searches of scientific literature and databases have revealed no available data on the in vitro biological activity of this compound or its structural analogs concerning their direct interactions with human DNA ligase I (hLig1). While research has been conducted on the broader biological activities of 1,4-diazepane derivatives, these studies have focused on other cellular targets.

For instance, various 1,4-diazepane derivatives have been synthesized and evaluated for their potential as anticancer agents, cholinesterase inhibitors, and efflux pump inhibitors in bacteria. However, the specific enzymatic target of human DNA ligase I has not been a subject of published research for this class of compounds.

Therefore, at present, there are no detailed research findings, data tables, or established inhibitory concentrations (such as IC₅₀ values) to report regarding the effects of this compound on the activity of hLig1. Further investigation would be required to determine if this compound or its analogs have any inhibitory or modulatory effects on this essential enzyme involved in DNA replication and repair.

Structure Activity Relationship Sar Investigations of 1 3 Chlorobenzoyl 1,4 Diazepane Analogs

Impact of Substituents on the Chlorobenzoyl Moiety on Biological Activity

The benzoyl group, particularly with its chlorine substituent, plays a pivotal role in the interaction of 1-(3-chlorobenzoyl)-1,4-diazepane analogs with their biological targets. The nature, position, and electronic properties of substituents on this aromatic ring can dramatically alter the potency and selectivity of the compounds.

Research into related scaffolds, such as benzodiazepines, has shown that electron-withdrawing groups on the phenyl ring are often crucial for activity. For instance, in a series of 1,4-benzodiazepines, compounds with a chloro, fluoro, or nitro group on the aromatic ring demonstrated significant anticonvulsant activity. chemisgroup.us This suggests that the electronic character of the substituent directly influences the molecule's ability to bind effectively to its receptor, which is often the GABA-A receptor for benzodiazepine-like compounds. chemisgroup.usnih.gov

In the case of this compound analogs, the 3-chloro substitution is a key feature. Moving this substituent to other positions (ortho or para) or replacing it with other groups (e.g., methyl, methoxy, or nitro groups) would be expected to modulate activity. A substitution at the ortho position might introduce steric hindrance, potentially altering the preferred conformation of the benzoyl group relative to the diazepane ring and affecting receptor fit. Para-substitution, on the other hand, could primarily alter the electronic properties and lipophilicity of the molecule.

| Substituent on Benzoyl Ring | Position | Expected Impact on Activity | Rationale |

| Chloro (Cl) | meta (3-position) | Baseline Activity | Reference compound. |

| Chloro (Cl) | ortho (2-position) | Potentially decreased activity | Steric hindrance may disrupt optimal binding conformation. |

| Chloro (Cl) | para (4-position) | Modulated activity | Alters electronic distribution and potential for hydrogen bonding. |

| Nitro (NO₂) | meta (3-position) | Potentially increased activity | Strong electron-withdrawing group, may enhance binding affinity. chemisgroup.us |

| Methyl (CH₃) | meta (3-position) | Potentially decreased activity | Electron-donating group, may reduce binding affinity. |

| Methoxy (OCH₃) | para (4-position) | Modulated activity | Can act as a hydrogen bond acceptor and alters electronics. |

This table is illustrative, based on established SAR principles for related compounds.

Influence of Modifications on the 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring is a flexible scaffold that allows for considerable structural modification. These changes can affect the molecule's conformation, solubility, and ability to interact with specific receptor sub-pockets.

Varied Exit Vectors and Their Effect on Binding Affinity

"Exit vectors" refer to the points on the 1,4-diazepane ring where substituents can be introduced. For the 1,4-diazepane core, key positions for substitution are the nitrogen atoms (N1 and N4) and the carbon atoms of the ring backbone. Introducing substituents at these positions allows for the exploration of chemical space around the core scaffold, potentially leading to enhanced binding affinity or improved selectivity.

For example, in a series of 1,4-diazepanes synthesized as sigma-1 (σ1) receptor ligands, a cyclohexylmethyl or a butyl group were identified as preferred substituents at the 4-position. researchgate.net This suggests that a bulky, lipophilic group at this vector is favorable for affinity. Meanwhile, a methyl group at the 2-position and a substituted benzyl (B1604629) group at the 1-position were found to result in the highest σ1 affinity. researchgate.net

| Modification Site (Exit Vector) | Substituent | Observed Effect on Affinity | Reference |

| N1-position | (Substituted) Benzyl | High σ1 affinity | researchgate.net |

| C2-position | Methyl | High σ1 affinity | researchgate.net |

| N4-position | Cyclohexylmethyl | Preferred for σ1 affinity | researchgate.net |

| N4-position | Butyl | Preferred for σ1 affinity | researchgate.net |

Stereochemical Influence on Biological Potency

The introduction of chiral centers into the 1,4-diazepane ring can have a profound impact on biological activity. The three-dimensional arrangement of atoms is often critical for a precise fit into a chiral receptor binding pocket.

Studies on chiral 1,4-diazepanes have shown that the stereochemistry can be a determining factor for potency. For instance, in a series of 1,4-diazepanes derived from (S)-serine, the resulting compounds with a hydroxymethyl residue at the 2-position were chiral and evaluated for their pharmacological activity. nih.gov The (S)-configuration was specifically chosen, indicating the importance of stereochemistry in the design. Interestingly, in another study on σ1 receptor ligands, it was found that the configuration at the 2-position did not significantly influence σ1 affinity, suggesting that for that particular target, the space around this position might be less sterically constrained. researchgate.net However, the (2S)-enantiomer of one analog, (S)-28b, demonstrated clear cognition-enhancing effects, highlighting that stereochemistry can be crucial for in-vivo efficacy even if in-vitro binding affinity is not dramatically affected. researchgate.net

Conformational Analysis and Its Correlation with Biological Activity

The 1,4-diazepane ring is a flexible seven-membered ring that can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by the molecule can be critical for its biological activity, as it dictates the spatial orientation of the key pharmacophoric elements, such as the chlorobenzoyl group.

Conformational analysis of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists using NMR spectroscopy, X-ray crystallography, and molecular modeling has revealed that these molecules can exist in an unexpected low-energy conformation. nih.gov This conformation is characterized by a twist-boat ring structure and an intramolecular π-stacking interaction. nih.gov It is proposed that this specific geometry mimics the bioactive conformation required for receptor binding. nih.gov The crystal structure analyses of other 1,4-diazepanes have also shown that the seven-membered ring often adopts a twisted chair conformation. researchgate.net The correlation between a specific conformation and biological potency underscores the importance of designing molecules that can readily adopt or be locked into this bioactive shape.

Comparative SAR with Related Heterocyclic Scaffolds (e.g., Benzodiazepines, Morpholines, Oxazepanes)

The 1,4-diazepane scaffold shares structural similarities with other well-known heterocyclic systems, most notably the 1,4-benzodiazepines. Benzodiazepines are a class of drugs where a benzene (B151609) ring is fused to a diazepine (B8756704) ring. wikipedia.org The SAR of 1,4-benzodiazepines is well-established; an electronegative substituent on the fused benzene ring is generally required for activity, and the carbonyl oxygen at position 2 and the nitrogen at position 4 are key interaction points with the receptor. nih.gov

In comparison, the this compound scaffold lacks the fused benzene ring, which provides greater conformational flexibility. This flexibility can be an advantage, allowing the molecule to adapt to different receptor topographies, but it can also be a disadvantage due to the potential entropic penalty upon binding.

Homologation of a piperazine (B1678402) ring (a six-membered heterocycle) to a 1,4-diazepane ring by adding a carbon atom has been shown to result in a remarkable improvement in σ1 receptor affinity and selectivity. nih.gov This indicates that the larger, more flexible seven-membered diazepane ring offers advantages over the smaller piperazine ring for this specific target.

When compared to 1,5-benzodiazepines, which have their nitrogen atoms in different positions, the 1,4-isomers show distinct pharmacological profiles, suggesting that the relative positioning of the nitrogen atoms and the attached substituents is critical for determining the biological effect. nih.gov

Computational Chemistry and Molecular Modeling for 1 3 Chlorobenzoyl 1,4 Diazepane Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This allows for the prediction of binding affinity and the nature of the interaction.

While direct molecular docking studies specifically for 1-(3-Chlorobenzoyl)-1,4-diazepane against all the listed targets are not extensively available in public literature, research on its core 1,4-diazepane scaffold and related structures provides significant insights into its potential.

Farnesyltransferase (FTase): The 1,4-diazepane scaffold is a component of potent FTase inhibitors. acs.org Research has demonstrated that compounds incorporating this scaffold can achieve inhibitory potencies in the low nanomolar range. acs.org These inhibitors are of interest in cancer therapy, as FTase is a key enzyme in the Ras signaling pathway, which is often hyperactive in cancer cells. wikipedia.orgmedchemexpress.com The addition of a phenyl group on the diazepane scaffold was found to increase lipophilicity, which is crucial for membrane penetration and cellular activity. acs.org

SHP2 (Src homology 2-containing protein tyrosine phosphatase 2): SHP2 is a well-established oncogenic protein, making it a prime target for cancer therapeutics. nih.govacs.org Computational approaches, particularly structure-based virtual screening, have been instrumental in discovering novel SHP2 inhibitors. nih.gov These studies identify compounds that bind competitively to the active site. For example, virtual screening campaigns have successfully identified inhibitors with micromolar IC50 values, which were later confirmed through in vitro assays. nih.govacs.org Although this compound has not been specifically named in these screens, its structure presents features that could allow it to fit within the SHP2 active site.

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in inflammatory pathways and a target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Docking studies of various inhibitors have elucidated the key features of the COX-2 active site. mdpi.com The binding pocket contains critical residues such as Arg120, Tyr355, and Ser530 that form hydrogen bonds, and a hydrophobic channel lined with residues like Val349, Leu352, and Phe518. mdpi.comresearchgate.net The 3-chlorobenzoyl group of the title compound could potentially form interactions within this hydrophobic pocket.

SARS-CoV-2 Mpro: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for viral replication, making it a major target for antiviral drug development. While specific docking data for this compound is not available, extensive screening of compound libraries against this target has been a global research priority.

| Compound Class/Scaffold | Target Protein | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 1,4-Diazepane Scaffold | Farnesyltransferase (FTase) | 7 nM | acs.org |

| Novel Scaffold (from virtual screen) | SHP2 | 5 µM (CNBDA) | acs.org |

| 2-(trimethoxyphenyl)-thiazole | COX-2 | 23.26 µM | mdpi.com |

| Benzodiazepine (B76468) Peptide Mimetic | Farnesyltransferase (FTase) | 0.91 nM (Ki*) | nih.gov |

The stability of a ligand in a protein's binding pocket is determined by a network of non-covalent interactions.

Hydrogen Bonds: In COX-2 inhibitors, hydrogen bonds with residues like Arg120 and Ser530 are critical for anchoring the ligand in the active site. mdpi.com The carbonyl oxygen of the benzoyl group in this compound is a potential hydrogen bond acceptor.

Pi-Pi Stacking: The aromatic chlorobenzoyl ring can engage in π-π stacking interactions with aromatic residues in a binding pocket, such as Phenylalanine (Phe), Tyrosine (Tyr), or Histidine (His). mdpi.com This type of interaction is known to be important for stabilizing ligands in the benzodiazepine binding site of the GABA-A receptor, which often accommodates diazepine-containing structures. mdpi.com

Hydrophobic Interactions: The binding of diazepine (B8756704) derivatives to proteins like human serum albumin is often driven by hydrophobic interactions. nih.gov In targets like COX-2, hydrophobic contacts with residues such as Leu352, Val349, and Phe518 are key for potent inhibition. mdpi.com The phenyl ring and the aliphatic diazepane ring of the title compound would be expected to participate in such interactions.

| Target Class | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| COX-2 | Arg120, Ser530, Met522 | Hydrogen Bonding | mdpi.com |

| COX-2 | Val349, Leu352, Phe518, Gly526 | Hydrophobic | mdpi.com |

| GABA-A Receptor (Benzodiazepine site) | Phe77, Tyr159, His101 | π-π Stacking | mdpi.com |

| SHP2 | Active site pocket | Competitive Binding | nih.govacs.org |

Molecular Dynamics (MD) Simulations for Ligand-Target System Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the stability and dynamics of the predicted protein-ligand complex. frontiersin.org An MD simulation calculates the motion of every atom in the system over time, providing a view of how the ligand behaves within the binding site and how the protein structure might adapt to its presence. nih.govnih.gov Key analyses like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify the stability of the complex. frontiersin.orgpensoft.net While no specific MD simulations for this compound have been published, this step would be essential to validate any docking results, ensuring that the predicted binding pose is stable and maintained throughout the simulation. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. jksus.orgnih.gov By analyzing a dataset of related molecules, a QSAR model can identify the key physicochemical properties (e.g., electronic, hydrophobic, steric) that govern their activity. nih.govnih.gov

For a series of this compound analogs, a QSAR model could be developed to predict their inhibitory potency against a specific target. The model's predictive power is typically validated using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govnih.gov Such a model would be invaluable for guiding the synthesis of new derivatives with improved activity, for instance, by suggesting optimal substituents on the benzoyl ring.

De Novo Drug Design and Lead Optimization Utilizing Computational Methods

De novo drug design involves the creation of novel molecular structures from scratch, tailored to fit a specific biological target. nih.gov These methods can explore vast regions of chemical space to identify entirely new scaffolds and lead compounds.

A revolutionary approach in de novo design is the use of deep reinforcement learning (DRL). nih.govnih.gov DRL combines deep generative models, such as Recurrent Neural Networks (RNNs), with a reinforcement learning framework. nih.govarxiv.org

This process can be summarized as follows:

A generative model is trained on a large dataset of known molecules (e.g., in SMILES format) to learn the rules of chemical structure.

A predictive model is trained to score molecules based on desired properties (e.g., binding affinity to a target, drug-likeness).

Reinforcement learning then fine-tunes the generative model. The model is rewarded for generating novel molecules that receive high scores from the predictive model.

This iterative process biases the generation towards molecules with optimized, multi-parameter properties. nih.gov Methods like ReLeaSE (Reinforcement Learning for Structural Evolution) exemplify this powerful strategy. nih.gov Such an approach could be applied to generate novel diazepane-based molecules, using this compound as a starting point, to discover new inhibitors with enhanced potency and selectivity for targets like FTase or SHP2.

Integration of High-Throughput Medicinal Chemistry with Computational Simulations

The synergy between high-throughput screening (HTS) and computational simulations has revolutionized the drug discovery process, enabling the rapid evaluation of vast chemical libraries and the identification of promising lead compounds. mdpi.com This integrated approach is particularly valuable for exploring the chemical space around scaffolds like 1,4-diazepane.

High-throughput medicinal chemistry allows for the parallel synthesis of a multitude of this compound derivatives, where various substituents can be systematically introduced. researchgate.net This process generates large datasets of compounds with corresponding biological activity measurements. However, the synthesis and screening of every possible analogue is impractical. This is where computational simulations become indispensable.

By creating virtual libraries of this compound analogues, researchers can employ computational models to predict their physicochemical properties, binding affinities to specific biological targets, and pharmacokinetic profiles. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to build predictive models from the HTS data. nih.gov These models can then be used to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby streamlining the drug discovery pipeline and reducing costs.

For instance, in the context of developing novel central nervous system agents, HTS of a library of diazepam derivatives can be coupled with computational docking studies to identify key structural features required for receptor binding. rsc.org A similar approach applied to this compound could involve the generation of a virtual library with modifications to both the chlorobenzoyl and diazepane moieties. Subsequent computational screening could identify derivatives with enhanced predicted activity, which would then be prioritized for synthesis and biological testing.

Table 1: Illustrative Data for a Virtual Library of this compound Analogs

| Compound ID | Modification | Predicted Binding Affinity (Kd, nM) | Predicted Lipophilicity (logP) | Priority for Synthesis |

| Parent | This compound | 150 | 3.2 | - |

| Analog-001 | 4-Fluoro substitution on benzoyl ring | 125 | 3.3 | High |

| Analog-002 | 2-Methyl substitution on diazepane ring | 180 | 3.5 | Low |

| Analog-003 | 4-Methoxy substitution on benzoyl ring | 95 | 3.0 | High |

| Analog-004 | 3-Ethyl substitution on diazepane ring | 210 | 3.8 | Low |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated in a combined HTS and computational chemistry workflow.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.com For a molecule like this compound, DFT calculations can provide deep insights into its chemical behavior at the atomic level. asianpubs.org

By calculating the distribution of electron density, DFT can identify the most reactive sites within the molecule. For example, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal the regions most susceptible to nucleophilic and electrophilic attack, respectively. nih.gov In this compound, the carbonyl carbon of the benzoyl group is expected to be an electrophilic site, while the nitrogen atoms of the diazepane ring are likely nucleophilic centers.

Furthermore, DFT calculations can be used to determine various molecular properties that are crucial for understanding the compound's behavior. These include bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data to validate the computational model. mdpi.com The calculated electrostatic potential map can also visualize the charge distribution and predict how the molecule will interact with biological targets, such as enzymes or receptors. rsc.org

The reactivity of this compound can be further explored by calculating reaction pathways and transition state energies for potential metabolic transformations. This information is vital for predicting the compound's metabolic stability and identifying potential metabolites.

Table 2: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.6 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Influences solubility and interactions with polar environments. |

| Mulliken Atomic Charges | Carbonyl Carbon: +0.4eDiazepane Nitrogens: -0.3e | Identifies electrophilic and nucleophilic centers. |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar organic molecules.

Advanced Spectroscopic and Crystallographic Characterization of 1 3 Chlorobenzoyl 1,4 Diazepane and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of atomic nuclei (typically ¹H and ¹³C), the connectivity and chemical environment of atoms within a molecule can be mapped out.

For the synthesis of 1-(3-Chlorobenzoyl)-1,4-diazepane, NMR would be used to confirm the identity of the starting materials and to verify the structure of the final product.

1,4-Diazepane (Homopiperazine): The ¹H NMR spectrum of this symmetrical cyclic diamine would show signals corresponding to the methylene (B1212753) protons of the diazepane ring. The ¹³C NMR spectrum of homopiperazine (B121016) shows distinct peaks for the different carbon atoms in the ring, with data available in public databases. nih.govchemicalbook.com For instance, one reported ¹³C NMR spectrum in CDCl₃ shows signals at 33.3 ppm, 47.8 ppm, and 51.5 ppm. chemicalbook.com

3-Chlorobenzoyl chloride: The ¹H NMR spectrum of this acyl chloride displays a characteristic pattern of signals in the aromatic region, corresponding to the four protons on the substituted benzene (B151609) ring. chemicalbook.com The ¹³C NMR spectrum would show signals for the carbonyl carbon and the six carbons of the benzene ring, with their chemical shifts influenced by the chloro and benzoyl chloride substituents.

This compound: Upon successful synthesis, the NMR spectra would show significant changes. The ¹H NMR spectrum would feature the aromatic protons from the 3-chlorobenzoyl group alongside new, more complex signals for the now non-symmetrical diazepane ring protons. The formation of the amide bond would cause a downfield shift of the adjacent methylene protons. Similarly, the ¹³C NMR spectrum would confirm the presence of the carbonyl carbon from the amide group (typically around 170 ppm) and a full set of signals for both the diazepane and chlorobenzoyl moieties.

Table 1: Representative NMR Data for Intermediates

| Compound | Nucleus | Chemical Shift (ppm) and Multiplicity |

|---|---|---|

| 3-Chlorobenzaldehyde (B42229) * | ¹H NMR (400 MHz, CDCl₃) | 9.98 (s, 1H), 7.86 (s, 1H), 7.77 (d, 1H), 7.61 (d, 1H), 7.49 (t, 1H) rsc.org |

| ¹³C NMR (101 MHz, CDCl₃) | 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0 rsc.org |

| 1,4-Diazepane | ¹³C NMR (75.458 MHz, CDCl₃) | 51.5 (t), 47.8 (t), 33.3 (t) chemicalbook.com |

Note: Data for 3-chlorobenzaldehyde is provided as a close proxy for the aromatic system of 3-chlorobenzoyl chloride.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a synthesized compound and for monitoring the progress of a chemical reaction by detecting the presence of reactants, intermediates, and products.

In the synthesis of this compound, MS would be applied as follows:

Reaction Monitoring: A small aliquot from the reaction mixture could be analyzed by MS to track the consumption of the starting materials, 1,4-diazepane (MW: 100.16 g/mol ) and 3-chlorobenzoyl chloride (MW: 175.01 g/mol ), and the appearance of the product peak. nih.govnist.gov

Molecular Weight Confirmation: The final, purified product would be analyzed to confirm its molecular weight. This compound has a molecular formula of C₁₂H₁₅ClN₂O and a monoisotopic mass of 238.0873 Da. nih.gov In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as a protonated molecular ion [M+H]⁺ at an m/z value of approximately 239.09458. nih.gov The detection of this specific mass provides strong evidence for the successful synthesis of the target compound.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₂H₁₆ClN₂O]⁺ | 239.09458 |

| [M+Na]⁺ | [C₁₂H₁₅ClN₂NaO]⁺ | 261.07652 |

| [M-H]⁻ | [C₁₂H₁₄ClN₂O]⁻ | 237.08002 |

Data sourced from PubChem CID 16775781. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not publicly available, analysis of closely related structures can provide significant insight into its likely conformation. For example, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one reveals that the seven-membered 1,4-diazepane ring adopts a chair conformation. nist.gov This is a common, low-energy conformation for such seven-membered rings. In this conformation, substituents can occupy either axial or equatorial positions. In the reported analogue, the bulky chlorophenyl groups are found in the more stable equatorial orientations to minimize steric hindrance. nist.gov

It is highly probable that the diazepane ring in this compound also adopts a chair or a twisted-chair conformation. The 3-chlorobenzoyl group, being relatively large, would likely favor an equatorial position off the acylated nitrogen atom. The crystal packing would be influenced by intermolecular forces such as hydrogen bonds (involving the secondary amine N-H), dipole-dipole interactions, and van der Waals forces.

To understand how a molecule interacts with a biological target, such as a protein receptor or enzyme, co-crystallization is a key technique. By obtaining a crystal structure of the ligand bound to its protein target, the precise binding mode, including all specific hydrogen bonds, hydrophobic interactions, and other non-covalent contacts, can be visualized. This information is invaluable for structure-based drug design and for understanding mechanisms of action.

No co-crystal structures involving this compound have been reported. However, in modern drug discovery, computational methods such as molecular docking are often used to predict these interactions. For instance, the aforementioned analogue, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, was subjected to docking studies with the human oestrogen receptor, providing a theoretical model of its binding mode. nist.gov Such computational predictions can guide further experimental work, including efforts to obtain an experimental co-crystal structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

This technique is highly effective for monitoring the synthesis of this compound:

Reactants: The spectrum of 1,4-diazepane would show characteristic N-H stretching vibrations (typically broad, in the 3300-3500 cm⁻¹ region) and C-H stretching vibrations (around 2850-3000 cm⁻¹). nih.gov 3-Chlorobenzoyl chloride would exhibit a strong, sharp absorption band for the carbonyl (C=O) group of the acid chloride, typically at a high wavenumber (around 1770-1810 cm⁻¹), and C-Cl stretching bands. chemicalbook.com

Product: The formation of the product, this compound, is confirmed by the disappearance of the acyl chloride C=O band and the appearance of a new C=O stretching band for the tertiary amide functional group at a lower wavenumber (typically 1630-1680 cm⁻¹). The persistence of an N-H stretch would confirm that only one of the nitrogen atoms of the diazepane ring was acylated.

Table 3: Key IR Absorption Bands for Reaction Monitoring

| Compound / Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| 1,4-Diazepane | 3300 - 3500 | N-H Stretch |

| 3-Chlorobenzoyl chloride | 1770 - 1810 | C=O Stretch (Acid Chloride) |

| This compound | 1630 - 1680 | C=O Stretch (Amide) |

In Vitro Metabolic Stability and Biotransformation Studies of 1 3 Chlorobenzoyl 1,4 Diazepane Derivatives

Assessment of Metabolic Stability in Microsomal Systems

The primary method for evaluating the metabolic stability of a compound in a laboratory setting is through incubation with liver microsomes. These subcellular fractions are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. By monitoring the disappearance of the parent compound over time, researchers can calculate key parameters that predict its metabolic clearance in the body.

The key metrics derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint). A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, which may lead to poor bioavailability and a short duration of action. Conversely, a long half-life and low clearance indicate greater metabolic stability.

Table 1: Representative Metabolic Stability Parameters for Diazepane Derivatives in Human Liver Microsomes (HLM)

| Compound/Derivative Class | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| General 1,4-Diazepanes | Often low to moderate | Variable |

| Substituted Benzodiazepines | Wide range (minutes to hours) | Low to high |

Note: This table is illustrative and based on general findings for the compound classes, as specific data for 1-(3-Chlorobenzoyl)-1,4-diazepane is not publicly available.

Identification of Biotransformation Pathways and Metabolites

The process of metabolism, or biotransformation, involves the enzymatic modification of a drug or compound into new molecules called metabolites. Identifying these metabolites is crucial for understanding a compound's pharmacological and toxicological profile. The primary biotransformation reactions are categorized as Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation).

For compounds containing a benzoyl group and a diazepine (B8756704) ring, several metabolic pathways are anticipated. The most common Phase I reactions include:

Hydroxylation: The addition of a hydroxyl (-OH) group is a very common metabolic pathway. For this compound, this could occur on the benzoyl ring or on the diazepine ring.

N-dealkylation: If there are alkyl groups attached to the nitrogen atoms of the diazepine ring, these can be removed.

Oxidation: The diazepine ring itself can undergo oxidation.

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation, where an endogenous molecule such as glucuronic acid is attached to the metabolite, increasing its water solubility and facilitating its excretion from the body.

Table 2: Plausible Metabolites of this compound

| Metabolite | Biotransformation Pathway |

| Hydroxylated this compound | Aromatic or Aliphatic Hydroxylation |

| N-Oxide of this compound | N-Oxidation |

| Glucuronide conjugate of hydroxylated metabolite | Glucuronidation (Phase II) |

Note: This table represents predicted metabolic pathways based on the chemical structure, as specific experimental metabolite identification for this compound is not detailed in the available literature.

Correlation of Metabolic Stability with Structural Features

The chemical structure of a compound is the primary determinant of its metabolic stability. For this compound, key structural features influencing its metabolism include:

The 1,4-Diazepane Ring: This seven-membered ring can be susceptible to oxidation at various positions.

The Benzoyl Group: The amide linkage in the benzoyl group can be a site for hydrolysis, although this is generally a slower metabolic reaction compared to oxidation.

The Chlorine Atom: The presence and position of the chlorine atom on the benzoyl ring can significantly influence metabolic stability. Halogen atoms, particularly chlorine, can block sites of metabolism, leading to increased metabolic stability. However, they can also direct metabolism to other positions on the molecule. The "meta" position (position 3) of the chlorine atom in this compound is a critical factor in its interaction with metabolic enzymes.

Future Directions and Perspectives in 1 3 Chlorobenzoyl 1,4 Diazepane Research

Discovery of Novel Biological Targets for 1,4-Diazepane Scaffolds

The 1,4-diazepane nucleus is a versatile scaffold that has been successfully incorporated into molecules targeting a wide array of biological entities. Derivatives have shown significant activity as antipsychotics, anxiolytics, anticonvulsants, and anticancer agents. nih.govnih.gov A key future direction for 1-(3-Chlorobenzoyl)-1,4-diazepane will be the systematic exploration of its potential interactions with novel biological targets.

Table 1: Known Biological Targets of 1,4-Diazepane Derivatives

| Target Class | Specific Examples | Therapeutic Area |

| Receptors | Sigma Receptors (σ1 and σ2) | Neurodegenerative Disorders, Cancer |

| CXCR3 Receptor | Inflammatory Diseases | |

| Orexin (B13118510) Receptors | Sleep Disorders | |

| Enzymes | Factor Xa | Anticoagulation |

| Protein Kinases | Cancer |

This table is generated based on published research on various 1,4-diazepane derivatives and does not represent direct findings for this compound.

Researchers are likely to employ high-throughput screening (HTS) of this compound against diverse panels of receptors, enzymes, and other proteins to identify novel interactions. For instance, given the prevalence of diazepane derivatives in neuroscience, exploring its activity on a wider range of CNS receptors beyond the classical benzodiazepine (B76468) targets is a logical step. Furthermore, the known anticancer properties of some diazepane compounds suggest that screening against a panel of cancer-related proteins, such as various kinases and apoptosis-regulating proteins, could yield promising results. researchgate.netnih.gov The exploration of sigma receptors, which are implicated in a variety of neurological disorders and cancer, represents another fertile ground for discovering novel activities of 1,4-diazepane derivatives. researchgate.net

Development of Targeted Degradation Strategies

A revolutionary approach in drug discovery is the development of Proteolysis Targeting Chimeras (PROTACs). These are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins. A PROTAC molecule consists of three components: a "warhead" that binds to the target protein, an E3 ubiquitin ligase-recruiting ligand, and a linker connecting the two.

Given the established binding of various 1,4-diazepane derivatives to specific protein targets, the this compound moiety could potentially be developed as a "warhead" for a novel PROTAC. If this compound is found to bind to a disease-relevant protein, it could be chemically linked to a known E3 ligase ligand. The resulting PROTAC would then bring the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

This strategy offers several advantages over traditional inhibition, including the potential to target proteins that are difficult to inhibit with small molecules and the ability to achieve a more profound and sustained biological effect. The development of a this compound-based PROTAC would represent a significant advancement, moving beyond simple occupancy-driven pharmacology to a degradation-based therapeutic modality.

Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

The efficient and scalable synthesis of this compound and its analogs is crucial for enabling extensive biological evaluation and future development. Advanced synthetic technologies like flow chemistry and automated synthesis offer significant advantages over traditional batch processing.

Flow chemistry , where reactions are performed in a continuously flowing stream, can lead to improved reaction yields, reduced reaction times, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. The synthesis of benzodiazepines, which are structurally related to 1,4-diazepanes, has been successfully demonstrated using flow chemistry. This suggests that the synthesis of this compound could be readily adapted to a flow process, facilitating rapid and efficient production.

Automated synthesis platforms can be employed to generate libraries of 1,4-diazepane derivatives by systematically varying the substituents on the core scaffold. This high-throughput approach would enable the rapid exploration of the structure-activity relationship (SAR) for a given biological target, accelerating the identification of lead compounds with optimized potency and selectivity. The combination of flow chemistry and automated synthesis could create a powerful platform for the discovery and development of novel 1,4-diazepane-based therapeutics.

Further Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery pipeline to accelerate the identification and optimization of new drug candidates. For the 1,4-diazepane scaffold, these computational approaches can be applied in several ways.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel 1,4-diazepane derivatives based on their chemical structures. For example, a QSAR model has been successfully used to predict the inhibition of the CXCR3 receptor by a series of 4-N-aryl- nih.govmdpi.comdiazepane ureas. nih.gov Such models can guide the design of new analogs of this compound with potentially improved activity.

In silico screening of large virtual libraries of 1,4-diazepane derivatives against a specific biological target can identify promising candidates for synthesis and experimental testing. This computational approach can significantly reduce the time and cost associated with traditional high-throughput screening. Molecular docking studies, a key component of in silico screening, can predict the binding mode and affinity of a compound to its target, providing valuable insights for lead optimization.

Generative AI models can be trained on existing data of active 1,4-diazepane derivatives to design entirely new molecules with desired properties. These models can explore a vast chemical space and propose novel structures that may not be conceived through traditional medicinal chemistry approaches. The integration of AI and ML into the research of this compound and its analogs holds the potential to dramatically accelerate the discovery of new and effective medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Chlorobenzoyl)-1,4-diazepane?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- React 1,4-diazepane with 3-chlorobenzoyl chloride under basic conditions (e.g., using NaHCO₃ or K₂CO₃) in a solvent like DMF or THF.

- Purify the product via column chromatography (e.g., alumina or silica gel with chloroform/methanol gradients) .

- Alternative routes include using pre-functionalized diazepane derivatives, as seen in the synthesis of 1-(2,4-dichlorophenyl)-1,4-diazepane (38% yield via normal-phase chromatography) .

Q. How is this compound characterized analytically?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : NMR (400 MHz, CDCl₃) to identify proton environments (e.g., δ 7.33 ppm for aromatic protons near chlorine) .

- Mass Spectrometry : LC/MS (e.g., M+H+ peaks) to confirm molecular weight .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N percentages (e.g., deviations <0.5%) .

Q. What solvents and conditions are optimal for solubility and stability studies?

- Methodological Answer :

- Solubility : Polar aprotic solvents (DMSO, DMF) are preferred; for aqueous solubility, use sonication with gentle warming .

- Stability : Store at -20°C under inert atmosphere to prevent hydrolysis of the benzoyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

- Methodological Answer :

- Use density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model electron density and reaction pathways.

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Reference studies on exact-exchange corrections for thermochemical accuracy .

Q. What strategies improve synthetic yields of this compound?

- Methodological Answer :

- Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of 3-chlorobenzoyl chloride to diazepane).

- Use phase-transfer catalysts (e.g., KI/K₂CO₃) to enhance nucleophilic substitution .

- Screen alternative purification methods (e.g., preparative HPLC) if column chromatography yields <40% .

Q. How do structural modifications (e.g., substituent position) affect biological activity?

- Methodological Answer :

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 1-(4-chlorophenyl)- vs. 1-(3-chlorophenyl)-diazepane).

- Compare receptor binding affinities (e.g., D3 receptor assays) and correlate with substituent electronic/hydrophobic parameters .

Q. How to resolve contradictions in spectroscopic data for diazepane derivatives?

- Methodological Answer :

- For conflicting NMR signals (e.g., δ 3.16 ppm vs. δ 3.08 ppm in similar compounds), verify solvent effects (CDCl₃ vs. DMSO-d₆) and conformational flexibility of the diazepane ring .

- Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Methodological Answer :

- Address low yields (<50%) by transitioning from batch to flow chemistry for better heat/mass transfer .

- Replace toxic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.